molecular formula C8H6Br2O2 B034519 3,5-Dibromo-2-methylbenzoic acid CAS No. 100958-94-9

3,5-Dibromo-2-methylbenzoic acid

Cat. No. B034519
M. Wt: 293.94 g/mol
InChI Key: ZEZXVIRBOFKOMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromo-2-methylbenzoic acid, such as 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, involves complex coordination polymers and the influence of solvents on the self-assembly and structure of these compounds. The process typically requires careful control of reaction conditions to achieve the desired product with high purity and yield. Various methodologies, including bromination, diazotization, and hydrolysis, are employed to synthesize and modify these compounds to achieve the desired chemical structure and properties (Pedireddi & Varughese, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-3,5-diiodobenzoic acid and its bromo derivative, has been elucidated using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These analyses provide insight into the molecular geometry, intra- and inter-molecular interactions, and the electronic structure of the molecules, offering valuable information on how these structures influence the chemical and physical properties of the compound (Yıldırım et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving 3,5-Dibromo-2-methylbenzoic acid derivatives often include substitutions, where the bromo groups play a crucial role in facilitating reactions such as bromination, nitration, and the formation of Schiff bases. These reactions are essential for the synthesis of various chemical products and for modifications to the compound that tailor its properties for specific applications. For instance, Schiff base formation involving 3,5-dibromosalicylaldehyde showcases the compound's reactivity and its utility in synthesizing complex molecules with potential biological activities (Wang et al., 2007).

Scientific Research Applications

Preparation of Biologically Active Compounds

  • Summary of Application : 3,5-Dibromo-2-methylbenzoic Acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . These compounds include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors

  • Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound that can be synthesized from 3,5-Dibromo-2-methylbenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

“3,5-Dibromo-2-methylbenzoic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,5-dibromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZXVIRBOFKOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591203
Record name 3,5-Dibromo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methylbenzoic acid

CAS RN

100958-94-9
Record name 3,5-Dibromo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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